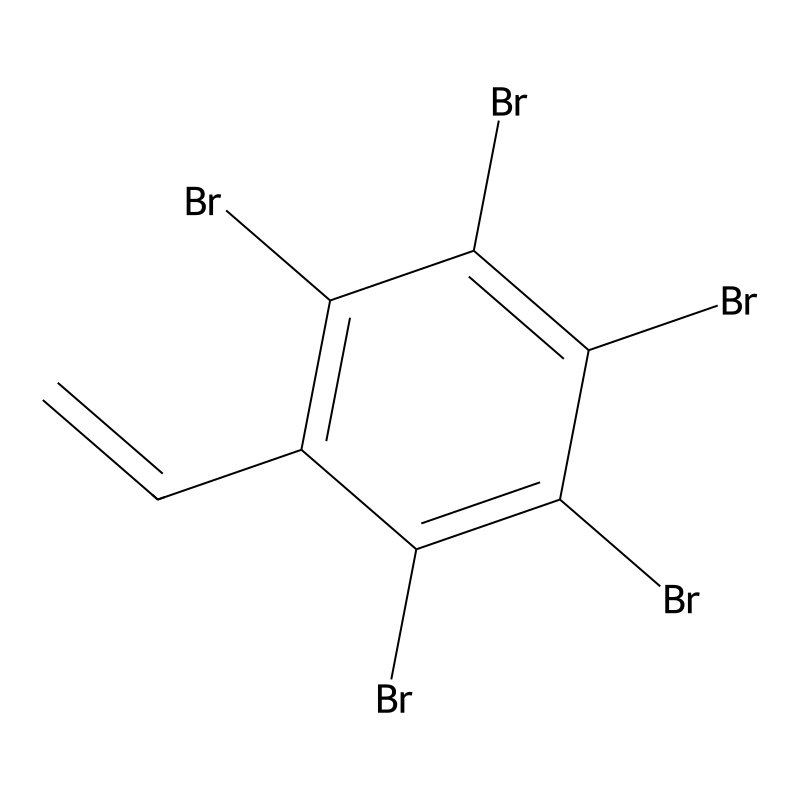2,3,4,5,6-Pentabromostyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
2,3,4,5,6-Pentabromostyrene is a brominated aromatic compound with the molecular formula and a molar mass of approximately 498.63 g/mol. It is characterized by five bromine atoms substituted on the styrene backbone, which consists of a phenyl group attached to an ethylene group. The presence of multiple bromine atoms significantly influences its physical and chemical properties, such as increased density and enhanced thermal stability. This compound is typically used in various applications due to its flame-retardant properties and potential biological activity .
- Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
- Elimination Reactions: Under certain conditions, it may lose hydrogen bromide to form alkenes or other unsaturated compounds.
- Addition Reactions: The double bond in the styrene moiety can undergo addition reactions with electrophiles.
The specific reaction pathways depend on the conditions and reagents used in the reaction
Research on the biological activity of 2,3,4,5,6-Pentabromostyrene indicates potential toxicity and environmental concerns. Brominated compounds are known to exhibit endocrine-disrupting properties and may affect aquatic organisms. Studies suggest that such compounds can bioaccumulate in living organisms and pose risks to human health through exposure via food chains or environmental contamination .
The synthesis of 2,3,4,5,6-Pentabromostyrene typically involves bromination of styrene or its derivatives. Common methods include:
- Electrophilic Bromination: Styrene can be treated with bromine in a solvent such as carbon tetrachloride at low temperatures to selectively introduce bromine atoms onto the aromatic ring.
- Radical Bromination: Using radical initiators under controlled conditions allows for the introduction of bromine atoms at specific positions on the styrene molecule.
These methods ensure a high yield of the desired pentabrominated product while minimizing by-products .
The unique feature of 2,3,4,5,6-Pentabromostyrene lies in its specific substitution pattern and resultant properties that make it particularly effective as a flame retardant while also raising concerns regarding its biological activity and environmental persistence .
Interaction studies involving 2,3,4,5,6-Pentabromostyrene focus on its behavior in biological systems and its environmental impact. These studies examine:
- Bioavailability: How effectively the compound is absorbed and metabolized by organisms.
- Toxicological Effects: Investigating potential health risks associated with exposure to this compound.
- Environmental Fate: Assessing how 2,3,4,5,6-Pentabromostyrene interacts with other pollutants and its degradation pathways in various environments .
Several compounds share structural similarities with 2,3,4,5,6-Pentabromostyrene due to their brominated aromatic nature. Notable similar compounds include:
- Tetrabromostyrene: Contains four bromine atoms; less toxic but still a flame retardant.
- Hexabromocyclododecane: A more complex structure with six bromine atoms; used extensively as a flame retardant but raises significant environmental concerns due to persistence.
- Decabromodiphenyl ether: Used as a flame retardant; has similar applications but differs in structure and toxicity profiles.
Comparison TableCompound Number of Bromines
XLogP3
6.2
UNII
39MQ33G14F
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
53097-59-9
Wikipedia
2,3,4,5,6-Pentabromostyrene
Dates
Modify: 2023-07-22
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Number of Bromines |
XLogP3 6.2
UNII
39MQ33G14F
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Other CAS
53097-59-9
Wikipedia
2,3,4,5,6-Pentabromostyrene
Dates
Modify: 2023-07-22
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








